5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets.
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their interaction with tuberculosis bacteria . More research is needed to elucidate the exact mode of action of this specific compound.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been associated with anti-tb activity
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It’s known that imidazo[1,2-a]pyridine analogues can cause a significant reduction in bacterial load when used to treat tuberculosis .
Action Environment
The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances. Additionally, this compound can bind to specific proteins, altering their function and potentially leading to therapeutic effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. By modulating this pathway, this compound can influence cell growth and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to detrimental effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can influence the metabolic flux and levels of metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall pharmacological profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported across cell membranes by specific transporters, influencing its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interaction with biomolecules and its overall efficacy. For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with an imidazole derivative in the presence of a base, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of materials with specific properties, such as catalysts and ligands in coordination chemistry
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar in structure but with a different position of the chlorine atom.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Uniqueness
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-6(10)3-2-4-7(12)11-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGHLBBFRZSXPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370928 | |
Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-55-8 | |
Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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